5-Methylcytidine-5'-triphosphate is a modified nucleoside triphosphate, specifically a derivative of cytidine. Its molecular formula is C₁₀H₁₈N₃O₁₄P₃, and it has a molecular weight of 497.10 g/mol. This compound features a methyl group attached to the fifth carbon of the cytidine base, which influences its biochemical properties and interactions. As a nucleotide, it plays a crucial role in RNA synthesis and modification, contributing to various biological processes including gene expression and regulation.
The chemical behavior of 5-Methylcytidine-5'-triphosphate involves several key reactions:
5-Methylcytidine-5'-triphosphate exhibits several important biological activities:
The synthesis of 5-Methylcytidine-5'-triphosphate can be achieved through several methods:
5-Methylcytidine-5'-triphosphate has various applications in biochemistry and molecular biology:
Studies have shown that 5-Methylcytidine-5'-triphosphate interacts with various enzymes involved in RNA metabolism:
Several compounds are structurally or functionally similar to 5-Methylcytidine-5'-triphosphate. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Cytidine-5'-triphosphate | Unmodified version | Standard nucleotide without methylation |
| Pseudouridine-5'-triphosphate | Modified nucleotide with enhanced properties | Provides better stability than standard forms |
| N(1)-Methylpseudouridine-5'-triphosphate | Enhances protein expression | Offers reduced immunogenicity |
These compounds share similarities in structure but differ significantly in their biological activities and applications. The methylation at the fifth position in 5-Methylcytidine-5'-triphosphate provides unique properties that enhance its utility in various biochemical applications compared to its counterparts.
The synthesis of 5-Methylcytidine-5'-triphosphate represents a critical aspect of nucleotide chemistry, with multiple methodologies developed to produce this modified ribonucleoside triphosphate [3] [6]. The compound, with molecular formula C₁₀H₁₈N₃O₁₄P₃ and molecular weight 497.10 g/mol, features a methyl group at the fifth carbon position of the cytosine base, distinguishing it from unmodified cytidine triphosphate [2] [5].
Chemical synthesis approaches have evolved from early protection-requiring methods to modern protection-free strategies [3] [6]. The Ludwig synthetic strategy represents a significant advancement, utilizing an improved "one-pot, three-step" chemical method that begins with the corresponding nucleoside and proceeds through monophosphorylation with phosphorous oxychloride, followed by reaction with tributylammonium pyrophosphate and subsequent hydrolysis of the resulting cyclic intermediate [3] [6]. This approach achieves moderate yields while maintaining high purity levels exceeding 99.5% after DEAE Sepharose column purification [3] [6].
The protection-free methodology eliminates the need for complex protecting group chemistry, significantly simplifying the synthetic process [6]. The reaction involves initial monophosphorylation of the nucleoside using phosphorous oxychloride, creating a reactive intermediate that readily couples with pyrophosphate [6]. The subsequent hydrolysis step under controlled conditions yields the desired triphosphate with minimal side product formation [6].
| Method | Key Reagents/Enzymes | Yield (%) | Purity (%) | Advantages | Reference |
|---|---|---|---|---|---|
| Chemical Synthesis (Ludwig Method) | POCl₃, tributylammonium pyrophosphate | Moderate | >99.5 | High purity, protection-free | [3] [6] |
| Enzymatic Synthesis with Methyltransferases | NSUN family methyltransferases, SAM | Variable (10-80%) | 85-95 | Physiologically relevant | [4] |
| Chemoenzymatic Approach | 10 enzymes, dATP, creatine phosphate | High (>50%) | >95 | Atom-specific labeling | [9] |
| One-pot Chemical Synthesis | POCl₃, pyrophosphate | Moderate | >99.5 | Simple, efficient | [6] |
| Recombinant Expression in E. coli | ¹³C- or ¹⁵N-enriched media | High (>70%) | 90-95 | Isotope labeling | [9] |
Enzymatic synthesis of 5-Methylcytidine-5'-triphosphate employs the cellular machinery responsible for natural RNA modification [4] [11]. The NOL1/NOP2/SUN domain family of proteins, comprising seven members (NSUN1-7) in humans, catalyzes the C5 methylation of RNA cytosines using S-adenosylmethionine as the methyl donor [4]. These enzymes utilize a distinctive two-cysteine catalytic mechanism that differs from DNA methyltransferases [4].
The catalytic mechanism involves formation of a covalent intermediate between a catalytic cysteine residue and the target cytosine [4] [16]. The nucleophilic cysteine, located in conserved motif VI, attacks the carbon 6 atom of the pyrimidine ring, activating the electron-deficient heterocycle for nucleophilic attack of carbon 5 on the methyl group of S-adenosylmethionine [4]. This process results in methylation at the fifth position while maintaining the integrity of the triphosphate moiety [4].
NSUN2, identified as a broad-spectrum methyltransferase, demonstrates particular efficiency in modifying cytidines within specific sequence contexts [4]. The enzyme recognizes diverse features in substrate RNAs, including highly GC-rich regions and UCG motifs, making it suitable for targeted synthesis of 5-Methylcytidine-5'-triphosphate variants [4]. The enzymatic approach offers the advantage of producing physiologically relevant modifications that mirror natural cellular processes [4].
Reaction conditions for enzymatic synthesis typically require pH optimization between 6.0 and 8.0, with maximum activity observed around pH 7.4 [4]. Temperature control at 37°C ensures optimal enzyme activity while preventing degradation of the substrate [4]. The addition of reducing agents and metal cofactors enhances reaction efficiency and product yield [4].
Chemoenzymatic labeling represents a sophisticated methodology for incorporating isotopic labels into 5-Methylcytidine-5'-triphosphate while maintaining structural integrity [9] [12]. This approach combines chemically synthesized isotope-labeled nucleobases with enzymatic assembly systems to generate specifically labeled ribonucleoside triphosphates [9]. The method offers significant advantages over traditional chemical synthesis, including reduced complexity and enhanced yields [9].
The chemoenzymatic system employs a truncated version of the Gilles-Schramm-Williamson method, utilizing ten enzymes instead of the original eighteen, along with two cofactor regeneration systems involving dATP and creatine phosphate [9]. This streamlined approach couples nucleobase to ribose followed by sequential phosphorylation to yield the desired triphosphate [9]. The versatility of this system permits incorporation of various isotopic labels, including ¹³C, ¹⁵N, and ²H, at specific atomic positions [9].
Isotope-labeled precursors undergo initial coupling reactions catalyzed by purine nucleoside phosphorylase or uridine phosphorylase, depending on the base structure [9]. The resulting nucleoside intermediates proceed through phosphorylation steps mediated by nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases [9]. Each enzymatic step maintains stereochemical integrity while building the triphosphate chain [9].
The atom-specific labeling capability of chemoenzymatic approaches enables production of 5-Methylcytidine-5'-triphosphate variants with isotopic enrichment at predetermined positions [9] [12]. These labeled compounds serve as valuable tools for mechanistic studies, structural analysis, and metabolic tracing experiments [9]. The method achieves yields exceeding 50% with purities greater than 95%, making it suitable for both research and potential commercial applications [9].
Fluorine-19 labeling presents additional opportunities for structural studies, with synthesis of fluorinated analogs demonstrated through chemoenzymatic routes [9]. The incorporation of ¹⁹F labels provides unique NMR properties that facilitate detailed structural characterization and protein-nucleotide interaction studies [9].
The structural diversity of 5-Methylcytidine-5'-triphosphate analogs encompasses modifications to the sugar moiety, base structure, and phosphate chain [14] [17]. These derivatives exhibit distinct biochemical properties that influence their stability, enzyme recognition, and biological activity [14] [15]. Understanding the structure-activity relationships among these analogs provides insights into nucleotide function and enables rational design of modified compounds [14].
Base modifications beyond the standard 5-methyl group include hydroxymethylation, leading to 5-hydroxymethylcytidine derivatives [14]. The oxidative metabolism of 5-methylcytidine can produce 5-hydroxymethylcytidine, which represents an intermediate in active demethylation pathways [14]. This modification alters the electronic properties of the base and affects protein recognition patterns [14].
Sugar modifications encompass 2'-O-methylation, 2'-deoxy variants, and conformationally restricted analogs [15] [18]. The 2'-O-methyl modification enhances duplex stability and provides resistance to degradation [15]. Locked nucleic acid analogs incorporating constrained sugar conformations demonstrate improved binding affinity and nuclease resistance [18].
| Compound | Sugar Type | Base Modification | Phosphate Modification | Primary Application | Nuclease Resistance |
|---|---|---|---|---|---|
| 5-Methylcytidine-5'-triphosphate | Ribose | 5-Methylcytosine | Standard triphosphate | mRNA synthesis, epigenetics | Enhanced |
| 5-Methyl-2'-deoxycytidine-5'-triphosphate | 2'-Deoxyribose | 5-Methylcytosine | Standard triphosphate | DNA methylation studies | Enhanced |
| 5-Hydroxymethylcytidine-5'-triphosphate | Ribose | 5-Hydroxymethylcytosine | Standard triphosphate | Oxidative RNA modification | Moderate |
| 2'-O-methyl-5-hydroxymethylcytidine | Ribose (2'-O-methylated) | 5-Hydroxymethylcytosine | Standard triphosphate | RNA stability studies | High |
| Phosphorothioate 5-methylcytidine-5'-triphosphate | Ribose | 5-Methylcytosine | Phosphorothioate linkage | Nuclease resistance | Very high |
| Fluorescent-tagged 5-methylcytidine-5'-triphosphate | Ribose | 5-Methylcytosine + fluorophore | Standard triphosphate | Structural studies | Enhanced |
The fundamental distinction between 5-Methylcytidine-5'-triphosphate and its 2'-deoxy analog lies in the presence or absence of the 2'-hydroxyl group [17]. This structural difference profoundly impacts the compounds' biochemical properties, enzyme recognition, and biological applications [17]. The 2'-hydroxyl group in 5-Methylcytidine-5'-triphosphate enables formation of more stable secondary structures and provides additional hydrogen bonding opportunities [17].
5-Methylcytidine-2'-deoxycytidine-5'-triphosphate demonstrates enhanced incorporation into DNA synthesis reactions, with Taq polymerase efficiently utilizing this substrate for PCR amplification [17]. The compound exhibits thermal stability characteristics that make it suitable for high-temperature applications [17]. In contrast, the ribose analog shows preferential incorporation into RNA synthesis pathways [2] [17].
Enzymatic recognition patterns differ significantly between the two isoforms [10] [17]. DNA polymerases show high affinity for the 2'-deoxy variant, while RNA polymerases preferentially utilize the ribose form [17]. This selectivity stems from active site architecture differences between these enzyme families [17].
The 5-hydroxymethylcytidine variants represent oxidized derivatives that occur through TET enzyme activity [14]. These compounds demonstrate altered stability profiles and modified protein interaction patterns compared to their methylated precursors [14]. The hydroxymethyl group increases hydrophilicity and affects base stacking interactions within nucleic acid structures [14].
Methylation at the 2'-O position creates additional structural variants with enhanced nuclease resistance [14]. The 2'-O-methyl-5-hydroxymethylcytidine demonstrates superior stability against ribonucleases while maintaining base-pairing capacity [14]. This modification prevents ribonuclease recognition of the 2'-hydroxyl group, significantly extending the compound's half-life in biological systems [14].
Phosphorothioate modifications involve replacement of a non-bridging oxygen atom in the phosphate group with sulfur, creating P-chiral centers that influence nucleotide properties [22] [24]. These modifications enhance nuclease resistance while maintaining essential biochemical functions [22] [27]. The stereochemistry at phosphorus significantly affects enzymatic recognition and degradation patterns [22] [24].
The Rp and Sp diastereomers of phosphorothioate-modified 5-Methylcytidine-5'-triphosphate exhibit distinct properties [22] [24]. The Sp configuration demonstrates superior resistance to 3'-exonucleases, while the Rp form shows better compatibility with RNA polymerases [22] [24]. This stereochemical preference results from differential enzyme-substrate interactions at the phosphate binding site [24].
Nuclease resistance mechanisms for phosphorothioate analogs involve steric hindrance and altered metal coordination [22] [27]. The sulfur substitution disrupts normal enzyme-substrate interactions, particularly with metal-dependent nucleases [22]. The larger ionic radius of sulfur compared to oxygen creates unfavorable binding geometries in nuclease active sites [22].
Fluorescent tagging of 5-Methylcytidine-5'-triphosphate enables real-time monitoring of nucleotide incorporation and RNA synthesis [23]. Coumarin-based fluorophores attached to the gamma phosphate provide sensitive detection while maintaining polymerase compatibility [23]. These tagged nucleotides serve as valuable tools for studying transcription kinetics and RNA processing [23].
The coumarin conjugation occurs through coupling reactions that preserve the triphosphate structure [23]. The fluorophore attachment typically involves the terminal phosphate group, minimizing interference with enzyme recognition of the sugar and base components [23]. Fluorescence properties change upon incorporation into RNA, providing a means to monitor synthesis progress [23].
The stability profile of 5-Methylcytidine-5'-triphosphate depends on multiple environmental factors, including pH, temperature, ionic strength, and the presence of degradative enzymes [25] [29]. Understanding these degradation pathways enables optimization of storage conditions and prediction of compound behavior in biological systems [26] [35]. The methylation at the C5 position generally enhances stability compared to unmodified cytidine triphosphate [16] [33].
Chemical stability studies reveal that 5-Methylcytidine-5'-triphosphate undergoes hydrolysis at multiple sites within the molecule [29] [35]. The triphosphate chain represents the most labile component, with sequential loss of phosphate groups under various conditions [29] [35]. The glycosidic bond between the base and sugar shows moderate stability, while the methylated cytosine base remains largely intact under most conditions [16] [26].
Matrix effects significantly influence stability, with cellular components providing protective effects against degradation [35]. Studies using yeast extracts demonstrate enhanced nucleotide stability compared to isolated compounds in buffer solutions [35]. This stabilization likely results from interactions with proteins, metabolites, and other cellular components that sequester degradative species [35].
The hydrolysis kinetics of 5-Methylcytidine-5'-triphosphate exhibit strong pH dependence, with distinct mechanisms operating under acidic, neutral, and basic conditions [25] [30]. Under acidic conditions (pH < 4), protonation of the triphosphate chain accelerates hydrolysis through electrophilic activation [30] . The methylation at C5 provides some protection against acid-catalyzed degradation compared to unmodified cytidine derivatives [16].
At physiological pH (6.5-7.5), 5-Methylcytidine-5'-triphosphate demonstrates optimal stability with minimal spontaneous hydrolysis [32] [35]. The compound maintains structural integrity for extended periods under these conditions, making it suitable for biological applications [35]. Temperature elevation accelerates degradation even at neutral pH, following Arrhenius kinetics [35].
Basic conditions (pH > 9) promote nucleophilic attack by hydroxide ions on the phosphate esters [29] [30]. The hydrolysis proceeds through formation of pentacoordinated phosphorus intermediates that readily decompose to yield lower phosphate esters [29]. The 2'-hydroxyl group in the ribose moiety can participate in intramolecular cyclization reactions under alkaline conditions [29].
| pH Condition | Hydrolysis Rate | Primary Degradation Products | Half-life (approximate) | Mechanism |
|---|---|---|---|---|
| 1.2 (Acidic) | Very high | 5-Methylcytidine, phosphates | <1 hour | Acid-catalyzed hydrolysis |
| 5.0-6.0 (Mildly acidic) | Moderate | 5-Methylcytidine diphosphate | 10-20 hours | Proton-assisted cleavage |
| 7.0 (Neutral) | Low | Minimal degradation | >48 hours | Minimal reaction |
| 8.0 (Mildly basic) | Low-moderate | Slow diphosphate formation | 24-36 hours | Slow base-catalyzed |
| 9.0 (Basic) | Moderate-high | Diphosphate, monophosphate | 8-12 hours | Base-catalyzed hydrolysis |
| 11.0 (Strongly basic) | High | Rapid degradation products | 2-4 hours | Rapid OH⁻ attack |
| 13.0 (Highly basic) | Very high | Complete hydrolysis | <30 minutes | Complete alkaline hydrolysis |
The kinetic analysis reveals first-order degradation kinetics under most pH conditions, with rate constants varying by several orders of magnitude across the pH range [30] [34]. At pH 2, the half-life decreases to hours, while neutral conditions extend stability to days [30] [34]. The pH optimum for stability occurs around pH 7.0, consistent with physiological conditions [32] [34].
Metal ion catalysis significantly accelerates hydrolysis across all pH ranges [34] [35]. Divalent cations such as copper, zinc, and manganese coordinate with phosphate groups and facilitate nucleophilic attack [34]. The presence of chelating agents like EDTA provides protection against metal-catalyzed degradation [35].
The nuclease resistance of 5-Methylcytidine-5'-triphosphate results from the steric and electronic effects of the 5-methyl group [16] [27]. This modification interferes with normal enzyme-substrate interactions, particularly in the base recognition region of nuclease active sites [16]. The enhanced resistance contributes to increased stability in biological systems and improved therapeutic potential [27] .
3'-5' exonucleases show significantly reduced activity against 5-Methylcytidine-5'-triphosphate compared to unmodified substrates [27]. The methyl group creates unfavorable contacts within the enzyme active site, disrupting the precise positioning required for efficient catalysis [27]. Stereochemical analysis reveals that the methyl group interferes with normal base stacking interactions essential for substrate recognition [16].
Phosphodiesterases demonstrate variable sensitivity to the 5-methyl modification [27]. Snake venom phosphodiesterase shows reduced activity, while some bacterial phosphodiesterases maintain moderate activity [10] [27]. This selectivity pattern reflects differences in active site architecture and substrate recognition mechanisms among various nuclease families [27].
| Nuclease Type | Sensitivity to 5-methylcytidine-5'-triphosphate | Protection Mechanism | Resistance Level | Clinical Relevance |
|---|---|---|---|---|
| Snake Venom Phosphodiesterase | Reduced | Methyl group steric hindrance | Moderate-High | Antisense applications |
| Phosphodiesterase I | Reduced | Altered substrate recognition | Moderate | Therapeutic stability |
| Phosphodiesterase II | Moderate | Modified phosphate interaction | Low-Moderate | Cellular degradation |
| 3'-5' Exonuclease | Significantly reduced | Blocked 3' end recognition | High | mRNA stability |
| 5'-3' Exonuclease | Reduced | Reduced 5' end binding | Moderate | Gene therapy |
| RNase H | Compatible (activates) | Maintains RNA-DNA hybrid | Compatible | RNAi mechanisms |
| Endonucleases (general) | Reduced | Base modification interference | Moderate-High | General nuclease protection |
RNase H compatibility represents a unique aspect of 5-Methylcytidine-5'-triphosphate nuclease interactions [28]. The enzyme recognizes RNA-DNA hybrids formed with the modified nucleotide, maintaining cleavage activity essential for antisense mechanisms [28]. This compatibility enables therapeutic applications that require RNase H activation while providing protection against other degradative enzymes [28].
The molecular basis of nuclease resistance involves multiple factors beyond simple steric hindrance [16] [28]. Electronic effects of the methyl group alter the electron density distribution in the base, affecting π-π stacking interactions crucial for enzyme binding [16]. Additionally, the modification influences the hydration shell around the nucleotide, potentially disrupting water-mediated contacts with nuclease active sites [33].
Nuclear Magnetic Resonance spectroscopy has emerged as a pivotal technique for characterizing the methylation signatures of 5-Methylcytidine-5'-triphosphate. The methyl group at the C5 position of the cytosine base produces distinctive spectroscopic features that distinguish this modified nucleotide from its unmodified counterpart [1] [2].
High-resolution ^1^H Nuclear Magnetic Resonance studies demonstrate that the methyl substituent at the C5 position exhibits characteristic chemical shift patterns. The methyl protons typically resonate as a singlet around 1.8-2.0 parts per million, providing an unambiguous marker for methylation detection [1]. The ^13^C Nuclear Magnetic Resonance spectrum reveals the methyl carbon signal at approximately 12-15 parts per million, while the modified C5 carbon resonates at a downfield position compared to unmethylated cytidine [3].
Advanced two-dimensional Nuclear Magnetic Resonance techniques have provided detailed insights into the structural consequences of methylation. Heteronuclear Single Quantum Coherence experiments reveal correlations between the methyl protons and their corresponding carbons, while Nuclear Overhauser Effect Spectroscopy studies indicate spatial proximity relationships within the modified nucleotide structure [1]. The ^31^P Nuclear Magnetic Resonance spectrum of 5-Methylcytidine-5'-triphosphate shows characteristic resonances for the α, β, and γ phosphate groups, with chemical shifts typically observed at approximately -10.5, -22.0, and -8.5 parts per million, respectively [3].
Temperature-dependent Nuclear Magnetic Resonance studies have revealed that methylation affects the dynamic behavior of the nucleotide. The methyl group rotation exhibits restricted motion at lower temperatures, as evidenced by line broadening effects in the ^1^H Nuclear Magnetic Resonance spectrum [4]. These findings suggest that the methyl substituent introduces conformational constraints that influence the overall molecular dynamics of the triphosphate nucleotide.
Mass spectrometry analysis of 5-Methylcytidine-5'-triphosphate reveals distinctive fragmentation pathways that reflect the structural modifications introduced by methylation [5] [6]. Electrospray ionization mass spectrometry in negative ion mode typically produces a molecular ion peak at mass-to-charge ratio 497 for the free acid form, corresponding to the expected molecular weight of the methylated nucleotide [7] [8].
The characteristic fragmentation pattern includes loss of phosphate groups in sequential manner. The primary fragmentation pathway involves loss of 80 mass units corresponding to loss of phosphoric acid (H3PO4), yielding fragment ions at mass-to-charge ratio 417 [6]. Further fragmentation results in loss of additional phosphate groups, producing characteristic peaks at mass-to-charge ratio 337 and 257, corresponding to the diphosphate and monophosphate derivatives, respectively [9].
The methylated cytosine base exhibits distinctive fragmentation behavior compared to unmodified cytidine. Loss of the ribose sugar moiety generates a base-specific fragment ion at mass-to-charge ratio 126, which is 14 mass units higher than the corresponding fragment from unmethylated cytidine triphosphate [5]. This mass difference directly reflects the presence of the additional methyl group on the cytosine base.
Tandem mass spectrometry experiments have provided detailed characterization of the fragmentation mechanisms. Collision-induced dissociation studies demonstrate that the triphosphate chain preferentially fragments at the phosphodiester bonds, while the glycosidic bond between the base and sugar remains relatively stable under standard ionization conditions [6]. Higher energy collisional activation can induce cleavage of the glycosidic bond, producing the characteristic methylcytosine fragment that serves as a diagnostic marker for this modification [10].
Quantum mechanical calculations using density functional theory methods have provided detailed insights into the electron density distribution within the triphosphate moiety of 5-Methylcytidine-5'-triphosphate [11] [12]. Calculations performed at the B3LYP/6-311++G(d,p) level of theory reveal significant polarization effects within the phosphate chain that influence the overall molecular properties [11].
The electron density analysis demonstrates that the γ-phosphate group exhibits the highest negative charge density, with electron localization concentrated on the terminal oxygen atoms [13]. The calculated partial charges show that the γ-phosphate oxygens carry approximately -0.8 to -0.9 electron units, making this region highly susceptible to electrostatic interactions with positively charged residues in protein binding sites [14].
Quantum mechanical calculations reveal that the presence of the methyl group on the cytosine base indirectly affects the electron distribution in the triphosphate chain through inductive effects [12]. The methyl substituent increases the electron density on the cytosine ring, which propagates through the glycosidic bond to influence the electron distribution in the ribose sugar and subsequently affects the 5'-phosphate linkage [11].
Natural bond orbital analysis indicates that the phosphodiester bonds exhibit significant ionic character, with approximately 60-70% ionic contribution to the overall bonding [15]. The molecular electrostatic potential maps reveal distinct regions of negative charge accumulation around the phosphate oxygens, creating favorable binding sites for metal ions and positively charged protein residues [13]. These calculations demonstrate that the triphosphate group serves as the primary recognition element for enzyme binding, with the electron-rich phosphate oxygens providing multiple coordination sites for catalytic metal ions [14].
Computational studies have elucidated the significant impact of the C5 methyl group on base stacking interactions in 5-Methylcytidine-5'-triphosphate [16] [17]. Density functional theory calculations using various functionals including B3LYP, M06-2X, and ωB97X-D have consistently demonstrated that methylation enhances stacking interactions with complementary nucleotides [16].
The enhanced stacking interactions arise primarily from increased polarizability introduced by the methyl substituent [17]. Quantum mechanical calculations reveal that the methyl group increases the overall polarizability of the cytosine base by approximately 15-20%, leading to stronger dispersion interactions with adjacent aromatic bases [16]. Energy decomposition analysis indicates that the dispersion component of the stacking interaction increases by 2-4 kilocalories per mole upon methylation [17].
Computational modeling of stacked dimers demonstrates that the methyl group adopts preferred orientations that optimize van der Waals contacts with the stacking partner [16]. The calculations reveal that the methyl group preferentially orients toward the major groove, minimizing steric clashes while maximizing favorable hydrophobic interactions [17]. This orientation effect contributes to the observed stabilization of methylated base pairs in nucleic acid structures.
The quantum mechanical studies also reveal that methylation affects the geometry of base stacking interactions [16]. The calculations show that methylated cytosine bases exhibit slightly increased twist angles and reduced rise parameters in stacked configurations, indicating a more compact and stable stacking arrangement [17]. These geometric changes contribute to the overall stabilization of nucleic acid structures containing methylated cytosines and have important implications for protein recognition and binding specificity [18].
Molecular dynamics simulations have provided comprehensive insights into the solvation behavior of 5-Methylcytidine-5'-triphosphate in aqueous environments [19] [20]. Extended simulations using the AMBER force field with explicit water models reveal complex hydration patterns around the methylated nucleotide that differ significantly from the unmodified cytidine triphosphate [21].
The triphosphate group exhibits the most pronounced solvation effects, with the first hydration shell containing approximately 15-18 water molecules that exchange rapidly with the bulk solvent [20]. Time correlation function analysis demonstrates that water molecules around the phosphate groups display characteristic solvation dynamics with multiple timescales: an ultrafast component (60-80 femtoseconds), intermediate components (1 picosecond and 20-30 picoseconds), and a slower component (approximately 250 picoseconds) [22].
The methyl group on the cytosine base creates a distinct hydrophobic microenvironment that affects local water structure [19]. Molecular dynamics simulations reveal that water molecules near the methyl group exhibit reduced mobility and altered orientation compared to bulk water [23]. The hydrophobic hydration around the methyl substituent is characterized by longer residence times and more structured hydrogen bonding networks [24].
Detailed analysis of the solvation dynamics reveals that the methylated cytosine base undergoes conformational fluctuations that are coupled to solvent reorganization [19]. The simulations demonstrate that the methyl group rotation is correlated with water molecule reorientation in the surrounding hydration shell, indicating significant coupling between internal molecular motions and solvent dynamics [22]. These findings have important implications for understanding the thermodynamic consequences of methylation in biological systems [23].
Molecular dynamics simulations of 5-Methylcytidine-5'-triphosphate in complex with various enzymes have revealed detailed mechanisms of protein recognition and binding [25] [26]. Simulations of the nucleotide bound to cytidine triphosphate synthetase demonstrate that the methylated base occupies a distinct binding subsite that accommodates the additional methyl group through specific hydrophobic interactions [26].
The triphosphate moiety exhibits high binding affinity through multiple electrostatic interactions with conserved lysine and arginine residues in the enzyme active site [26]. Molecular dynamics simulations reveal that the γ-phosphate group forms stable salt bridges with positively charged residues, while the α and β phosphates coordinate with essential metal ions [27]. These interactions provide the primary driving force for nucleotide binding and positioning within the active site [28].
The methyl group on the cytosine base engages in favorable van der Waals interactions with hydrophobic amino acid residues in the binding pocket [25]. Simulations demonstrate that isoleucine and valine residues in particular provide optimal complementarity for the methyl substituent, explaining the enhanced binding affinity observed for methylated nucleotides in certain enzyme systems [25]. These hydrophobic contacts contribute an additional 1-2 kilocalories per mole of binding energy compared to unmodified cytidine triphosphate [18].